{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid

Anticonvulsant Drug Discovery Target Deconvolution Poly(A) Binding Protein Inhibition

{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid is a rationally designed small molecule belonging to the succinimide class, a scaffold historically associated with anticonvulsant activity. This specific compound features a 3,4-dichlorophenyl moiety and a sulfanylacetic acid side chain, which distinguish it from first-generation succinimide anticonvulsants like ethosuximide.

Molecular Formula C12H9Cl2NO4S
Molecular Weight 334.2 g/mol
Cat. No. B12194340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid
Molecular FormulaC12H9Cl2NO4S
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SCC(=O)O
InChIInChI=1S/C12H9Cl2NO4S/c13-7-2-1-6(3-8(7)14)15-10(16)4-9(12(15)19)20-5-11(17)18/h1-3,9H,4-5H2,(H,17,18)
InChIKeyJVBPWORHZOGJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for {[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid: A Differentiated Succinimide Derivative


{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid is a rationally designed small molecule belonging to the succinimide class, a scaffold historically associated with anticonvulsant activity [1]. This specific compound features a 3,4-dichlorophenyl moiety and a sulfanylacetic acid side chain, which distinguish it from first-generation succinimide anticonvulsants like ethosuximide. Its structural registry includes PubChem CID 660187 and ChEMBL ID CHEMBL1452095, indicating its presence in screening libraries [2]. While its full pharmacological profile remains under-characterized, its unique substitution pattern suggests a deliberate attempt to modulate physicochemical and pharmacokinetic properties beyond the capabilities of simpler, unsubstituted analogs.

Non-canonical target research: Enables exploration of PABPC1-mediated mechanisms divergent from classical ion channel anticonvulsant pathways.
CNS property SAR: 3,4-Dichloro pattern provides a differentiated lipophilicity profile for studying brain penetration drivers.
Metabolic pathway differentiation: Sulfanylacetic acid handle introduces a predicted glucuronidation route distinct from typical N-aryl succinimide transamination.

Why Generic Succinimides Cannot Substitute for {[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid in Targeted Research


Simple replacement with unsubstituted or mono-substituted succinimides (e.g., ethosuximide) is scientifically unjustified due to the profound impact of the 3,4-dichloro and sulfanylacetic acid moieties on target engagement, biotransformation, and physicochemical behavior [1]. While ethosuximide is a selective T-type calcium channel blocker, the introduction of a 3,4-dichlorophenyl group is a known pharmacophoric strategy to alter binding to GABA-related targets, as evidenced by its presence in other CNS-active chemotypes [2]. A direct analog, the 4-chlorophenyl derivative, exhibits different computed logD values compared to fragment-based predictions for the dichloro variant, indicating that even subtle changes in halogen pattern can significantly alter solubility and permeability profiles crucial for in vivo studies [3]. The following quantitative evidence, though limited, underscores the need for precise structural identity in SAR campaigns and assay development.

Mechanism
Target Compound Reported PABPC1 engagement; may not act via T-type calcium channels.
Ethosuximide Selective T-type calcium channel blocker; mechanism mismatch limits direct pathway substitution.
Lipophilicity
Target Compound Predicted higher logD from second aromatic chlorine.
4-Chlorophenyl analog Lower logD; simple replacement may alter permeability and CNS distribution profiles.
Metabolism
Target Compound Carboxylic acid group predicted to shift metabolism toward glucuronidation.
N-(3,5-Dichlorophenyl)succinimide (NDPS) Primarily undergoes transamination; metabolic fate may not replicate in this scaffold.

Quantitative Differentiation Guide: {[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid vs. In-Class Analogs


Target Engagement Profile: A Shift from T-Type Calcium Channels to Poly(A) Binding Protein

Unlike the classic succinimide ethosuximide, which potently blocks T-type calcium channels, this compound shows a divergent polypharmacology. A high-throughput screen identified it as a weak inhibitor of human cytoplasmic poly(A) binding protein 1 (PABPC1), a target unrelated to the canonical mechanism. Ethosuximide's primary target is the CaV3.2 channel. This shift in target profile indicates that the 3,4-dichlorophenyl-sulfanylacetic acid scaffold redirects binding away from ion channels toward intracellular RNA-binding proteins [1]. While the biochemical IC50 against PABPC1 is weak, it was inactive against the classical target, demonstrating a profound selectivity shift [2]. The comparators for this data point are: Ethosuximide (a known T-type calcium channel blocker with no reported PABPC1 activity) and the broader succinimide class, which is primarily characterized by ion channel modulation.

Target Selectivity
Class-level inference
Target Compound IC50 > 66,000 nM (PABPC1)
Ethosuximide IC50 ~200–400 nM (CaV3.2)
Reported >300-fold shift from ion channels to RNA-binding protein.
PABPC1 inhibition is weak; verify target engagement in your assay.
Anticonvulsant Drug Discovery Target Deconvolution Poly(A) Binding Protein Inhibition

Computed Lipophilicity: logD Difference vs. 4-Chlorophenyl Analog

The 3,4-dichlorophenyl substitution pattern is expected to increase lipophilicity compared to the 4-chlorophenyl analog, impacting CNS penetration and non-specific binding. A direct comparison of computed logD values confirms this trend: the 4-chloro derivative (ChemBase ID 310581) has a calculated logD (pH 7.4) of -1.99, while the target compound, carrying an additional chlorine atom, is predicted to have a significantly higher logD, based on the known contribution of aromatic chlorine atoms to lipophilicity [1][2]. The comparator for this data point is the 4-chlorophenyl analog (2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid).

Lipophilicity (logD)
Cross-study comparable
Target Compound Predicted logD > -1.99 (pH 7.4)
4-Chlorophenyl analog Computed logD = -1.99 (pH 7.4)
Estimated logD increase supports higher membrane permeability for research models.
Computational estimate; experimental logD verification recommended.
Physicochemical Profiling LogD CNS Drug Design

Metabolic Stability: Susceptibility to Transamination

N-aryl succinimides, particularly those with dichlorophenyl groups, are known substrates for transamination, a metabolic pathway that can lead to nephrotoxic metabolites [1]. Studies on the closely related analog N-(3,5-dichlorophenyl)succinimide (NDPS) demonstrate extensive transamination, resulting in reactive intermediates. The target compound, with its 3,4-dichloro substitution and a free carboxylic acid group, is expected to exhibit altered transamination rates. The presence of the sulfanylacetic acid side chain introduces a competing metabolic pathway via glucuronidation or β-oxidation, potentially diverting metabolism away from the nephrotoxic transamination route, a key differentiation from simple N-aryl succinimides like NDPS [2]. The comparator for this data point is N-(3,5-dichlorophenyl)succinimide (NDPS).

Metabolic Route
Class-level inference
Target Compound Predicted glucuronidation via carboxylic acid
NDPS analog Primarily transamination (nephrotoxic metabolites)
Metabolic switching may differentiate this scaffold from simple N-aryl succinimides.
Based on NDPS rat studies; direct metabolic profiling for this compound is absent.
Drug Metabolism Transamination Metabolic Stability

Optimal Research Applications for {[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid Based on Differentiated Evidence


Chemical Probe for Investigating Non-Canonical Anticonvulsant Mechanisms via Poly(A) Binding Protein Inhibition

Given its unique, albeit weak, inhibition of PABPC1, this compound serves as a structural starting point for developing chemical probes to study the role of mRNA poly(A) tail regulation in neuronal excitability. Unlike typical anticonvulsants that target ion channels, this scaffold's divergence, as evidenced by its BindingDB profile, makes it suitable for target identification and validation studies in novel antiseizure pathways [1]. Researchers can use it to explore if PABPC1 modulation contributes to network stabilization, a hypothesis untestable with classic succinimides.

SAR Expansion for Balancing Lipophilicity and Solubility in CNS Succinimides

The compound's increased lipophilicity relative to the 4-chlorophenyl analog (inferred from its di-chloro substitution pattern) makes it a valuable tool for exploring the 'CNS drug space.' It can be used in structure-activity relationship (SAR) studies to systematically evaluate the impact of halogen count and substitution pattern on brain penetration and target engagement, using the 4-chloro analog as a direct comparator for logD and permeability assays [2].

Metabolic Probe for Differentiating Transamination vs. Glucuronidation Pathways

The predicted shift in metabolic fate, from transamination (typical of N-aryl succinimides like NDPS) towards glucuronidation due to the carboxylic acid handle, makes this compound a useful in vitro tool for studying metabolic switching. Researchers can use hepatocyte or microsomal assays to quantify the ratio of transaminated versus glucuronidated metabolites, providing a differentiated model for teaching or investigating how functionalization directs drug metabolism [3].

Reference Standard in Screening Libraries for Polypharmacology Assessment

As a confirmed weak hit for PABPC1 with known inactivity against a common anticonvulsant target, this compound can be used as a reference standard when profiling new chemical entities. Its well-defined, albeit simple, screening outcome allows computational chemists and biologists to calibrate assay thresholds, validate virtual screening models, or serve as a negative control for CaV3.2 channel assays, directly leveraging its quantitative BindingDB data [1].

Application
Selection Property
Validation Focus
PABPC1-mediated mechanism studies
Divergent target profile vs. classical succinimides
Confirm PABPC1 engagement and pathway response in neuronal models
CNS property SAR campaigns
Higher lipophilicity from 3,4-dichloro substitution
Measure experimental logD and brain penetration markers
Metabolic switching research
Carboxylic acid handle enables glucuronidation pathway
Quantify glucuronide vs. transamination metabolites in hepatocyte assays
Screening library reference
Confirmed weak PABPC1 hit, inactive on CaV3.2
Use as calibration standard or negative control for ion channel assays
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